(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid
CAS No.: 933445-56-8
Cat. No.: VC13664710
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 933445-56-8 | 
|---|---|
| Molecular Formula | C12H19NO4 | 
| Molecular Weight | 241.28 g/mol | 
| IUPAC Name | (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | 
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 | 
| Standard InChI Key | WRDLRBISLUXLKZ-BDAKNGLRSA-N | 
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC=C1)C(=O)O | 
| SMILES | CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O | 
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O | 
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name is ethyl (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate, with the following key structural features :
- 
Cyclohexene backbone: Provides conformational rigidity. 
- 
Boc-protected amino group: Enhances stability during synthetic reactions. 
- 
Carboxylic acid functionality: Enables further derivatization. 
Table 1: Key Physicochemical Properties
The stereochemistry of the compound is critical; the (1R,5R) configuration ensures optimal spatial arrangement for interactions in enzymatic systems and synthetic applications .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis involves three primary steps :
- 
Cyclohexene Derivative Formation: Cyclohexene is functionalized with amino and carboxylic acid groups via epoxidation and ring-opening reactions. 
- 
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. 
- 
Esterification/Hydrolysis: The carboxylic acid is esterified (e.g., ethyl ester) or retained as a free acid, depending on the target application. 
Table 2: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale | 
|---|---|---|
| Catalyst | H₂SO₄, DMAP | Continuous flow reactors | 
| Yield | 60–75% | >90% (optimized conditions) | 
| Key Step | Boc protection | Automated purification systems | 
| Reference | 
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for:
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Peptide analogs: Its rigid cyclohexene backbone mimics proline in peptide chains, enhancing conformational stability . 
- 
Neuraminidase inhibitors: Patents highlight its role in synthesizing antiviral agents targeting influenza A/H1N1 . 
Medicinal Chemistry
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Enzyme inhibition: The deprotected amino group interacts with catalytic sites of proteases and kinases . 
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Anticancer agents: Derivatives exhibit cytotoxic activity against A431 epidermoid carcinoma cells . 
Biological Activity and Mechanism
Mechanism of Action
- 
Boc Deprotection: Under acidic conditions (e.g., HCl/dioxane), the Boc group is removed, yielding a free amine that participates in nucleophilic reactions. 
- 
Carboxylic Acid Reactivity: Hydrolysis of the ester group generates a carboxylic acid, enabling salt formation or conjugation . 
Table 3: Biological Activity Data
| Application | EC₅₀/IC₅₀ | Model System | Reference | 
|---|---|---|---|
| Influenza A/H1N1 | <1 μM | Allantoic virus assay | |
| Cytotoxicity | 10–50 μM | A431 cancer cells | 
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
| Compound | Key Difference | Biological Impact | 
|---|---|---|
| (1S,5R)-isomer | Altered stereochemistry | Reduced enzyme binding affinity | 
| Methyl ester derivative | Increased lipophilicity | Enhanced cellular uptake | 
| cis-5-Boc-amino-cyclohexene analog | Different ring conformation | Lower metabolic stability | 
| Hazard Category | Precautionary Measures | Source | 
|---|---|---|
| Skin Irritation | Use nitrile gloves; wash exposed areas | |
| Respiratory Toxicity | Use fume hood; avoid dust inhalation | |
| Storage | 2–8°C under inert atmosphere (N₂/Ar) | 
Recent Research Advancements
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Enantioselective Synthesis: Palladium-catalyzed allylic substitution achieves >98% enantiomeric excess (ee) using chiral ligands . 
- 
Antiviral Derivatives: 4,5-Diamino-3-alkyloxy analogs show promise against drug-resistant influenza strains . 
Future Directions
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